N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF5N4O/c24-17-12-14(23(27,28)29)13-30-21(17)33-10-8-32(9-11-33)16-6-4-15(5-7-16)31-22(34)20-18(25)2-1-3-19(20)26/h1-7,12-13H,8-11H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFSKQJVCPBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF5N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial cells, thereby thwarting their growth.
Biochemical Pathways
The compound’s action affects the biochemical pathways associated with the post-translational modification catalyzed by PPTases. By inhibiting Sfp-PPTase, it attenuates secondary metabolism in bacterial cells. This disruption in the metabolic pathways leads to a decrease in bacterial cell viability and virulence.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied. It has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells. The in vivo pharmacokinetic profiles of the compound further demonstrate its potential utility as a small-molecule inhibitor.
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses. It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.
Biological Activity
N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide is a complex organic molecule characterized by multiple functional groups, including a piperazine ring and a pyridine moiety. This compound has garnered attention in various fields due to its potential biological activities.
- Molecular Formula : C26H28ClF3N4O2
- Molecular Weight : 553.04 g/mol
- CAS Number : 478262-24-7
Structure
The structure of the compound includes:
- A piperazine ring , which is known for its versatility in medicinal chemistry.
- A trifluoromethyl group , which enhances the lipophilicity and metabolic stability of the compound.
- A difluorobenzenecarboxamide moiety that may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl and difluoro groups are known to influence the binding affinity and selectivity of the compound towards these targets.
Research Findings
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperazine and pyridine rings have shown efficacy against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
- Insecticidal Properties : Research on related compounds has demonstrated insecticidal activity, suggesting that this compound may also possess similar properties. The presence of the trifluoromethyl group is often associated with enhanced insecticidal action.
- Toxicity Studies : Toxicity assessments using zebrafish embryos indicate that compounds with structural similarities exhibit varying degrees of toxicity. For instance, a related compound showed an LC50 value of 20.58 mg/L, indicating low toxicity levels at certain concentrations .
Comparative Biological Activity Table
| Compound | Activity Type | EC50/LC50 (mg/L) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 14.44 (against Botrytis cinerea) | |
| Compound B | Insecticidal | 20.58 (zebrafish embryo) | |
| Compound C | Antimicrobial | Varies (specific strains) |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of structurally related compounds, this compound was tested against several cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics. This suggests potential for further development as an anticancer agent.
Case Study 2: Insecticidal Activity Assessment
Another study focused on assessing the insecticidal properties of a series of trifluoromethyl-containing compounds. The results indicated that the presence of the trifluoromethyl group significantly enhanced the insecticidal activity compared to non-fluorinated analogs, highlighting its importance in agrochemical applications.
Q & A
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Methodological Answer: Conduct metabolite profiling (LC-MS/MS) to identify active or toxic metabolites. Use CRISPR-edited animal models to isolate target-specific effects. Adjust dosing regimens based on physiologically based pharmacokinetic (PBPK) modeling to account for protein binding and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
